(5-fluoro-1H-pyrazol-3-yl)methanamine
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Overview
Description
(5-fluoro-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C4H6FN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a fluorine atom at the 5-position and an amine group at the 3-position of the pyrazole ring makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-pyrazol-3-yl)methanamine typically involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . This method allows for the formation of 3,5-substituted pyrazole derivatives in good yields. The reaction conditions often include the use of solvents such as ethanol and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various forms, including its hydrochloride salt, which is used for bulk manufacturing and sourcing .
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1H-pyrazol-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, depending on the reagents and conditions used .
Scientific Research Applications
(5-fluoro-1H-pyrazol-3-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-fluoro-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (5-fluoro-1H-pyrazol-3-yl)methanamine include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, with a fluorine atom at the 5-position and an amine group at the 3-position of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(3-fluoro-1H-pyrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3/c5-4-1-3(2-6)7-8-4/h1H,2,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJJOYIBZZHRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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